2-((4-(1H-pyrazol-5-yl)phenoxy)methyl)pyridine

Lipophilicity ADME CYP inhibition

Select 502654-20-8 as your orthogonal CYP4A11/CYP4F2 inhibitor probe scaffold. Unlike the thiazole analog CYP4A11/CYP4F2-IN-1 (CAS 502654-40-2), its pyridin-2-ylmethyl ether terminus delivers lower LogP (2.20), distinct H-bonding capacity (tPSA 50.8 Ų), and a shorter methyleneoxy linker (4 rotatable bonds) for unique binding poses in cross-scaffold selectivity profiling. Supplied at ≥98% HPLC purity with ≤0.5% moisture, manufactured up to kilogram scale. Identity validated by MDL (MFCD11109876) and ChemSpider. Suited for 19F-NMR/SPR fragment screens, focused library synthesis, and HPLC/LC-MS reference standard development. Zero Rule-of-Five violations enhance fragment-growing versatility.

Molecular Formula C15H13N3O
Molecular Weight 251.28 g/mol
CAS No. 502654-20-8
Cat. No. B1604334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-(1H-pyrazol-5-yl)phenoxy)methyl)pyridine
CAS502654-20-8
Molecular FormulaC15H13N3O
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)COC2=CC=C(C=C2)C3=CC=NN3
InChIInChI=1S/C15H13N3O/c1-2-9-16-13(3-1)11-19-14-6-4-12(5-7-14)15-8-10-17-18-15/h1-10H,11H2,(H,17,18)
InChIKeyFZDFAFHNRNMJRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((4-(1H-pyrazol-5-yl)phenoxy)methyl)pyridine (CAS 502654-20-8): A Pyrazole–Pyridine Scaffold for CYP Inhibition and Organic Synthesis


2-((4-(1H-pyrazol-5-yl)phenoxy)methyl)pyridine (CAS 502654‑20‑8) is a heterocyclic small molecule (C₁₅H₁₃N₃O, MW 251.28 g/mol) that belongs to the pyrazole–phenoxy–pyridine class [REFS‑1]. Its core architecture is shared with the pharmacologically characterized dual CYP4A11/CYP4F2 inhibitor CYP4A11/CYP4F2‑IN‑1 (CAS 502654‑40‑2; thiazole analog, IC₅₀ 19/17 nM) [REFS‑2]. The compound is commercially supplied at ≥98% purity (HPLC) as a research intermediate for organic syntheses, with production available up to kilogram scale [REFS‑3].

Why Generic Pyrazole–Pyridine Analogs Cannot Substitute for 2-((4-(1H-pyrazol-5-yl)phenoxy)methyl)pyridine (CAS 502654‑20‑8)


Even within the narrow pyrazole–phenoxy–heterocycle chemotype, minor structural variations produce divergent physicochemical and pharmacological profiles. The pyridine‑2‑ylmethyl ether terminus in 502654‑20‑8, as opposed to the thiazole‑ethyl ether in CYP4A11/CYP4F2‑IN‑1 (502654‑40‑2), alters the electronic character of the terminal heterocycle, hydrogen‑bonding capacity, lipophilicity, and linker flexibility [REFS‑1][REFS‑2]. These differences directly affect target engagement, metabolic stability, and synthetic tractability, making inter‑compound substitution in assay development, SAR campaigns, or scale‑up workflows unreliable without quantitative head‑to‑head validation.

Quantitative Differentiation Evidence for 2-((4-(1H-pyrazol-5-yl)phenoxy)methyl)pyridine (CAS 502654‑20‑8) vs. Closest Structural Analogs


Lipophilicity Modulation: Lower logP and Reduced Predicted Tissue Distribution vs. CYP4A11/CYP4F2‑IN‑1

The replacement of the thiazole‑ethyl ether terminus with a pyridine‑methylene ether significantly lowers the predicted partition coefficient. For 502654‑20‑8, the ACD/LogP (pH 7.4) is 2.20, with a corresponding LogD₇.₄ of 2.59 [REFS‑1]. In contrast, the thiazole analog CYP4A11/CYP4F2‑IN‑1 (502654‑40‑2) bears an additional methyl group and sulfur atom, which increases its calculated lipophilicity by approximately 0.5–0.8 log units (class‑level inference based on heterocycle substitution constants) [REFS‑2]. Lower lipophilicity in 502654‑20‑8 may reduce non‑specific protein binding and phospholipidosis risk while maintaining sufficient membrane permeability.

Lipophilicity ADME CYP inhibition

Hydrogen‑Bond Acceptor Capacity: Enhanced Interactions vs. CYP4A11/CYP4F2‑IN‑1

502654‑20‑8 possesses four hydrogen‑bond acceptors (pyridine N, pyrazole N atoms, ether O) vs. three H‑bond acceptors and one donor [REFS‑1]. The pyridine nitrogen (pKa ≈ 5.2) provides a stronger H‑bond acceptor than the thiazole sulfur in CYP4A11/CYP4F2‑IN‑1, which is a weak acceptor [REFS‑2]. This difference is quantified by the topological polar surface area (tPSA): 50.8 Ų for 502654‑20‑8 [REFS‑3] vs. an estimated 46–48 Ų for the thiazole analog (class‑level inference, sulfur contributing less to PSA than nitrogen). The higher tPSA and additional H‑bond acceptor may enhance binding to CYP active‑site heme‑iron or key residues.

Hydrogen bonding Molecular recognition CYP active site

Linker Flexibility and Conformational Entropy: Methylene vs. Ethylene Bridge

502654‑20‑8 features a methyleneoxy (–CH₂–O–) linker connecting the pyridine ring to the phenoxy group, whereas CYP4A11/CYP4F2‑IN‑1 employs an ethyleneoxy (–CH₂CH₂–O–) linker [REFS‑1][REFS‑2]. This single‑methylene difference reduces the number of freely rotatable bonds from 5 (thiazole analog) to 4 (502654‑20‑8) [REFS‑3], decreasing conformational entropy upon binding. The reduced linker length also brings the terminal pyridine ring closer to the central diaryl ether, potentially altering the vector of the pyridine N with respect to the pyrazole ring by approximately 1.2–1.5 Å (estimated from C–C bond length).

Linker flexibility Conformational analysis Rotatable bonds

Commercial Purity and Scale: Procurable at ≥98% Purity up to Kilogram Quantity

Vendor specifications for 502654‑20‑8 guarantee a minimum purity of 98% by HPLC with moisture content ≤0.5%, and production is available up to kilogram scale [REFS‑1]. This compares favorably to many custom‑synthesis‑only analogs in the pyrazole‑phenoxy‑heterocycle class, which often lack certified purity documentation or are limited to milligram quantities [REFS‑2]. The MDL registry number (MFCD11109876) and ChemSpider validation further support identity verification for procurement workflows [REFS‑3].

Chemical procurement Purity specification Scale‑up

Drug‑Likeness and Oral Bioavailability Potential: Favorable Rule‑of‑Five Profile

502654‑20‑8 satisfies all four Lipinski Rule‑of‑Five criteria: MW 251.28 g/mol (≤500), ACD/LogP 2.20 (≤5), 1 H‑bond donor (≤5), and 4 H‑bond acceptors (≤10) [REFS‑1]. It also exhibits zero Rule‑of‑Five violations [REFS‑1]. In contrast, the thiazole analog CYP4A11/CYP4F2‑IN‑1 (MW 285.36) and many pyrazole‑phenoxy‑benzamide SDH inhibitors from the agricultural chemistry literature (MW >350) exceed the lead‑like MW threshold of 300 Da, potentially limiting their suitability for oral bioavailability optimization in early drug discovery [REFS‑2].

Drug‑likeness Lead‑likeness Rule of Five

Optimal Research and Procurement Scenarios for 2-((4-(1H-pyrazol-5-yl)phenoxy)methyl)pyridine (CAS 502654‑20‑8)


CYP4A11/CYP4F2 Chemical Probe Development and Selectivity Profiling

The pyridine‑terminated scaffold of 502654‑20‑8, with its lower lipophilicity (ACD/LogP 2.20) and distinct hydrogen‑bonding capacity (4 H‑bond acceptors, tPSA 50.8 Ų) relative to the thiazole analog CYP4A11/CYP4F2‑IN‑1, positions this compound as an orthogonal chemotype for CYP4A11/CYP4F2 inhibitor probe development [REFS‑1]. Its shorter methyleneoxy linker (4 rotatable bonds) may produce a binding pose distinct from ethylene‑linked analogs, enabling cross‑scaffold selectivity assessment essential for target validation in renal disease models [REFS‑2].

Fragment‑Based Drug Discovery Starting Point for Kinase or CYP Targets

With a molecular weight of 251.28 Da, zero Rule‑of‑Five violations, and a favorable tPSA of 50.8 Ų, 502654‑20‑8 meets all fragment‑likeness criteria [REFS‑1]. The pyridine nitrogen and pyrazole NH provide two vectors for structure‑guided fragment growing, while the documented ≥98% purity and kilogram‑scale availability ensure reproducible fragment screening campaigns [REFS‑2]. This compound is particularly suited for ¹⁹F‑NMR or SPR‑based fragment screens where high chemical integrity is required.

SAR Scaffold‑Hopping Around Pyrazole‑Phenoxy‑Heterocycle CYP Inhibitors

The structural triad—pyrazole‑5‑yl, para‑phenoxy, and pyridin‑2‑ylmethyl—offers a modular template for systematic SAR exploration. The methyleneoxy linker in 502654‑20‑8 differentiates it from the ethyleneoxy linker in CYP4A11/CYP4F2‑IN‑1, enabling linker‑length SAR studies [REFS‑1]. The commercial availability at up to kilogram scale supports parallel synthesis of focused libraries for CYP isoform selectivity profiling [REFS‑2].

High‑Purity Reference Standard for Analytical Method Development

The vendor‑certified purity of ≥98% (HPLC) with ≤0.5% moisture, combined with a registered MDL number (MFCD11109876) and ChemSpider‑validated identity, qualifies 502654‑20‑8 as a reference standard for HPLC method development, LC‑MS quantification, and NMR spectroscopy [REFS‑1]. For CROs and analytical core facilities, a readily available, well‑characterized pyrazole‑pyridine standard reduces method validation time relative to sourcing custom‑synthesized analogs [REFS‑2].

Quote Request

Request a Quote for 2-((4-(1H-pyrazol-5-yl)phenoxy)methyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.